

Alisertib MLN8237 discovery and development

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Compound Focus: Alisertib

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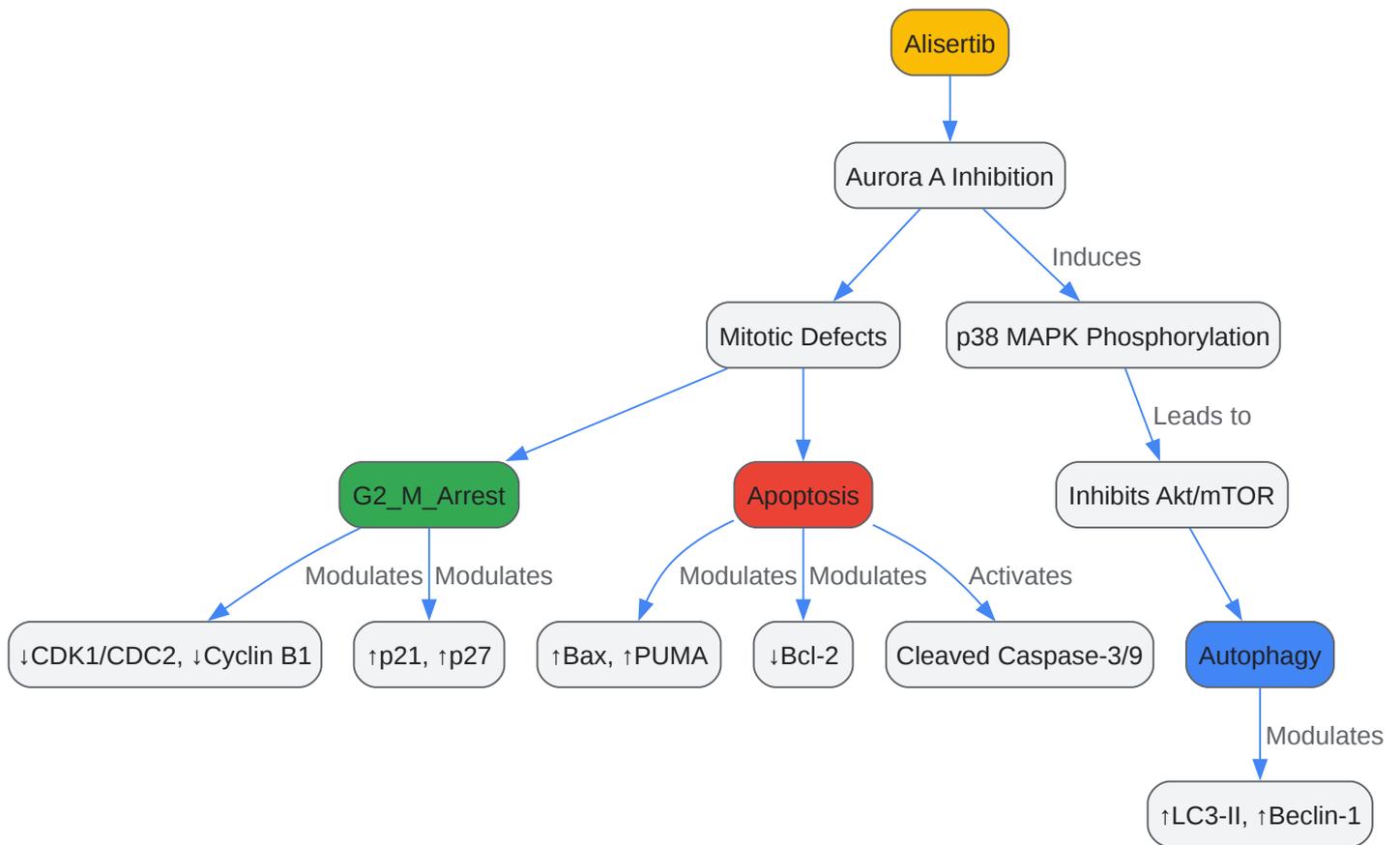
Medicinal Chemistry and Discovery

The discovery of **Alisertib** began with a high-throughput screen that identified the pyrimidobenzazepine scaffold, exemplified by the initial lead compound **BBL22 (1)**, which showed Aurora A inhibition in the micromolar range ($IC_{50} = 1700$ nM) [1].

- **Lead Optimization:** Introducing a *p*-benzoic acid group on the pyrimidine amine resulted in compound **7**, which achieved low nanomolar potency (Aurora A $IC_{50} = 33$ nM) [1]. An additional fluorine atom on the 7-phenyl ring led to the first clinical candidate, **MLN8054** [1].
- **Addressing Clinical Limitations:** In Phase I trials, MLN8054 caused dose-limiting reversible somnolence, attributed to its binding to the GABAA receptor [1].
- **Final Optimization:** Replacing one fluorine in MLN8054 with a methoxy group yielded compound **9**. Introducing a second methoxy group ortho to the carboxylic acid finally produced **Alisertib (10)**. This modification successfully reduced brain partitioning and minimized CNS side effects in rat models while retaining excellent Aurora A inhibition [1].

Mechanism of Action and Signaling Pathways

Alisertib is a reversible, ATP-competitive inhibitor that selectively binds to Aurora A kinase, inducing mitotic defects and cell death [1]. In human breast cancer cells, it has been shown to induce cell cycle arrest, apoptosis, and autophagy.



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Alisertib's multi-faceted mechanism triggers cell death via three key pathways.

Experimental Data and Protocols

The following table consolidates key experimental findings for **Alisertib** from various cellular models:

Cell Line/Model	Assay Type	Concentration	Incubation Time	Key Findings/Outcome	Reference (PMID)
HCT116 (Colorectal)	Growth Inhibition	0.5 μ M	72 h	IC ₅₀ = 0.04 μ M [2]	26136684 [2]
MCF7 & MDA-MB-231 (Breast)	Cell Cycle (G2/M Arrest)	5 μ M	24 h	Downregulation of CDK1/CDC2, CDK2, Cyclin B1; Upregulation of p21, p27, p53 [3]	25834401 [3]
MCF7 & MDA-MB-231 (Breast)	Apoptosis	5 μ M	24 h	Decreased Bcl-2; Increased Bax, PUMA, Cleaved Caspases 3 & 9 [3]	25834401 [3]
MCF7 & MDA-MB-231 (Breast)	Autophagy	1-5 μ M	24-72 h	Increased LC3-II & Beclin-1; Inhibition of p38 MAPK and Akt/mTOR pathways [3]	25834401 [3]
OCI-Ly10 & SU-DHL2 (Lymphoma)	Cytotoxicity	N/A	72 h	IC ₅₀ = 0.058 μ M & 0.01 μ M [2]	25878331 [2]

Detailed Experimental Protocols

1. Cell Viability (Proliferation) Assay

- **Method:** MTT Assay [4].
- **Procedure:** Seed cells (e.g., 8×10^3 /well in a 96-well plate). The following day, treat with a concentration gradient of **Alisertib** (e.g., 0.01-50 μ M) for a set duration (e.g., 24-72 hours). Add MTT reagent (e.g., 10 μ L of 5 g/L) and incubate for 4 hours. Remove supernatant, dissolve formed crystals in DMSO, and measure absorbance at 490 nm [4].
- **Data Analysis:** Calculate half-maximal inhibitory concentration (IC₅₀) from the relative viability curve [4].

2. Cell Cycle Analysis by Flow Cytometry

- **Procedure:** After treatment, harvest and fix cells (e.g., with ethanol). Treat cells with RNase to degrade RNA, then stain cellular DNA with Propidium Iodide (PI). Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on DNA content [4].

3. Apoptosis Detection

- **Method:** Annexin V/Propidium Iodide (PI) Staining [4].
- **Procedure:** Harvest treated cells and stain with Annexin V conjugated to a fluorochrome (e.g., PE) and PI. Analyze by flow cytometry. Early apoptotic cells are Annexin V-positive/PI-negative, while late apoptotic/necrotic cells are positive for both [4].

4. Autophagy Analysis

- **Western Blotting:** Detect conversion of LC3-I to the lipidated form LC3-II and increased Beclin-1 expression [3] [4].
- **Fluorescent Staining:** Use a green fluorescent dye (e.g., Cyto-ID) to stain and visualize autophagic vacuoles under a microscope [4].

Preclinical and Clinical Pharmacokinetics

A human absorption, metabolism, and excretion study after a single oral 35 mg dose of [¹⁴C]alisertib provided the following insights [5]:

- **Excretion:** The mean total recovery of the radioactive dose was ~90%, with feces (~74%) as the primary route, and urine (~16%) as the secondary route [5].
- **Metabolism:** Alisertib is metabolized via **acyl glucuronidation** and **oxidation**. Unchanged Alisertib was the predominant component in plasma, representing ~77% of the drug-related material [5].
- **Clinical Dosing:** The recommended phase II dose is 50 mg twice daily for 7 days in 21-day cycles [5] [6].

Conclusion and Research Implications

Alisertib represents a successful case of rational drug design, transitioning from a screening hit to a clinical candidate by optimizing a unique scaffold for **potency, selectivity, and drug-like properties**. Its well-characterized mechanism and defined metabolic profile support its continued investigation.

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